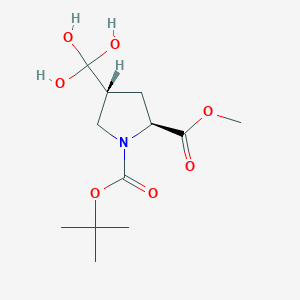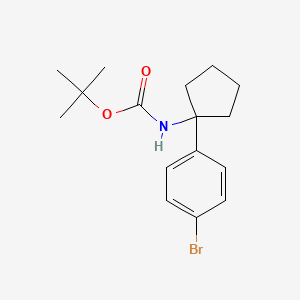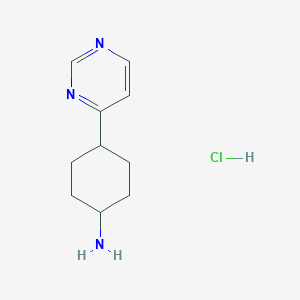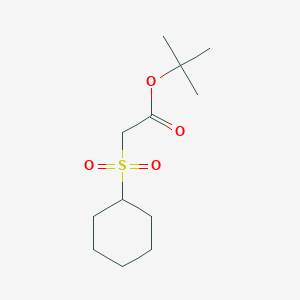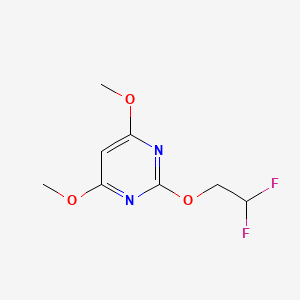
2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine is a chemical compound with a unique structure that includes both difluoroethoxy and dimethoxypyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine typically involves the reaction of 2,4,6-trimethoxypyrimidine with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with nucleic acid synthesis or protein function, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethoxy)-4,6-dimethoxypyridine
- 2-(2,2-Difluoroethoxy)-4,6-dimethoxybenzene
- 2-(2,2-Difluoroethoxy)-4,6-dimethoxyquinoline
Uniqueness
2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine is unique due to its specific combination of difluoroethoxy and dimethoxypyrimidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, enhancing its potential as a research tool and therapeutic agent.
Properties
Molecular Formula |
C8H10F2N2O3 |
|---|---|
Molecular Weight |
220.17 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C8H10F2N2O3/c1-13-6-3-7(14-2)12-8(11-6)15-4-5(9)10/h3,5H,4H2,1-2H3 |
InChI Key |
GGPLVGJYUBWSKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)OCC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13096828.png)
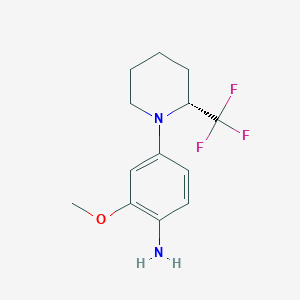
![6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B13096839.png)
![Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13096840.png)


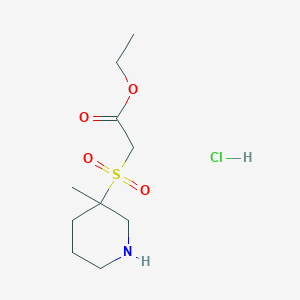
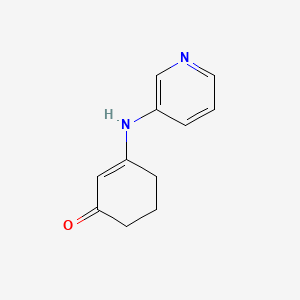

![3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B13096865.png)
